![molecular formula C14H16N4O2S B603221 5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1326630-58-3](/img/structure/B603221.png)
5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with a unique structure that combines multiple heterocyclic ringsIts molecular formula is C15H18N4O2S, and it has an average mass of 318.394 Da .
Preparation Methods
The synthesis of 5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol involves multiple steps, typically starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium hydride.
Scientific Research Applications
5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives, such as:
2-Methyl-5-[®-(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol: Shares a similar core structure but differs in the substitution pattern.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar heterocyclic structures and are also investigated for their biological activities.
The uniqueness of 5-[(5-methyl-2-furyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
1326630-58-3 |
|---|---|
Molecular Formula |
C14H16N4O2S |
Molecular Weight |
304.37g/mol |
IUPAC Name |
5-[(5-methylfuran-2-yl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C14H16N4O2S/c1-9-4-5-10(20-9)11(17-6-2-3-7-17)12-13(19)18-14(21-12)15-8-16-18/h4-5,8,11,19H,2-3,6-7H2,1H3 |
InChI Key |
QPXHGORAAZASEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(C2=C(N3C(=NC=N3)S2)O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


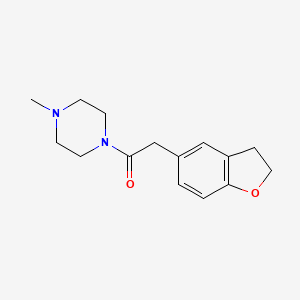
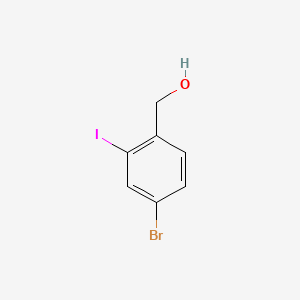
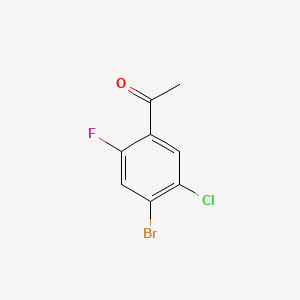
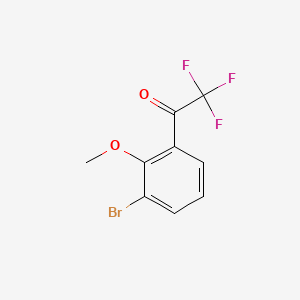
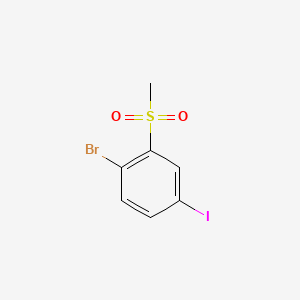
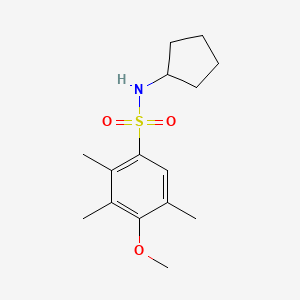
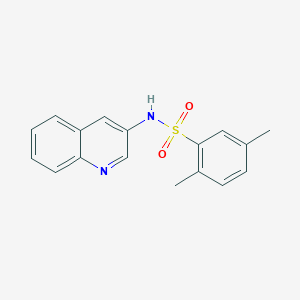
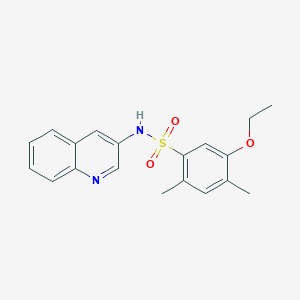
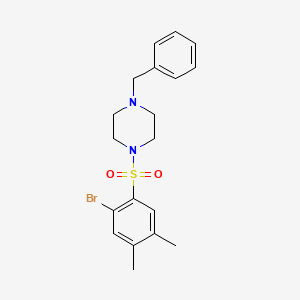
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603150.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603154.png)
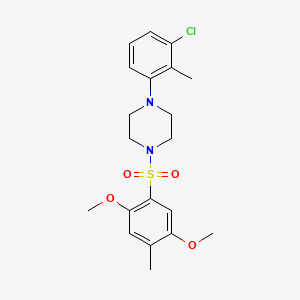
![1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B603156.png)

